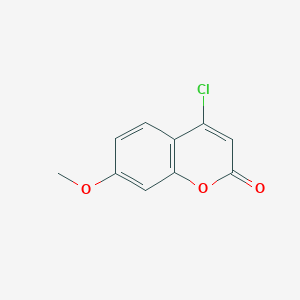
2-(4-aminophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-(4-aminophenoxy)-N-(1,3-thiazol-2-yl)acetamide, also known as TAPA, is a chemical compound that belongs to the class of thiazoles. It is a highly versatile compound with a range of applications in the field of medicinal chemistry and biochemistry. TAPA has been studied extensively in recent years due to its potential therapeutic applications.
Scientific Research Applications
2-(4-aminophenoxy)-N-(1,3-thiazol-2-yl)acetamide has been studied extensively in the fields of medicinal chemistry and biochemistry. It has been used in a variety of scientific research applications, such as the development of novel drugs and the study of biological processes. It has also been used to study the structure and function of proteins, enzymes, and other molecules. In addition, this compound has been used to study the pharmacology of various drugs, as well as their effects on the body.
Mechanism of Action
2-(4-aminophenoxy)-N-(1,3-thiazol-2-yl)acetamide is known to interact with a variety of proteins, enzymes, and other molecules. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other biological processes. In addition, this compound has been found to bind to certain receptors, such as the G-protein coupled receptors, and modulate their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have a protective effect against certain types of neurological damage, such as ischemic stroke. Furthermore, this compound has been found to have an effect on the metabolism of certain drugs, as well as on the synthesis of certain hormones.
Advantages and Limitations for Lab Experiments
The use of 2-(4-aminophenoxy)-N-(1,3-thiazol-2-yl)acetamide in lab experiments has several advantages. It is a highly versatile compound that can be used for a variety of scientific research applications. In addition, it is relatively easy to synthesize and is relatively inexpensive. Furthermore, it is a relatively safe compound with few known side effects.
However, there are also some limitations to the use of this compound in lab experiments. It is a relatively unstable compound and can degrade rapidly when exposed to light or heat. In addition, it can be toxic if ingested in high quantities. Furthermore, it can interact with certain proteins and enzymes, which can lead to unpredictable results.
Future Directions
The use of 2-(4-aminophenoxy)-N-(1,3-thiazol-2-yl)acetamide in scientific research is a rapidly growing field. In the future, it is expected that this compound will be used in the development of novel drugs and in the study of various biological processes. In addition, it is expected that this compound will be used to study the pharmacology of various drugs and their effects on the body. Furthermore, it is expected that this compound will be used to study the structure and function of proteins, enzymes, and other molecules. Finally, it is expected that this compound will be used in the development of new therapeutic agents for the treatment of various diseases.
Properties
IUPAC Name |
2-(4-aminophenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11/h1-6H,7,12H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEKWJUQKBWODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)
![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3033497.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033499.png)
![4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide](/img/structure/B3033501.png)
![4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B3033502.png)

![2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033507.png)


![4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033513.png)


![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033517.png)
